N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an acetyl group, a methyl group, and a phenylpropanamide moiety attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves the Hantzsch thiazole synthesis method. This method is based on the condensation of α-haloketones or aldehydes with thioamides or thiourea. For instance, a common synthetic route involves the reaction of 3-chloropentane-2,4-dione with thiourea in the presence of a base, followed by the addition of phenylpropanamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and functional dyes.
Mechanism of Action
The mechanism of action of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a phenylpropanamide moiety.
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide: Contains a methoxybenzamide group, offering different chemical properties.
3-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)(2,5-dimethylphenyl)amino]propanoic acid: Features a dimethylphenyl group, providing unique biological activities.
Uniqueness
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-14(11(2)18)20-15(16-10)17-13(19)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKAQDFYPFPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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